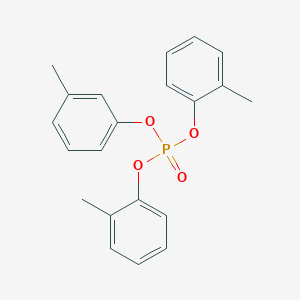![molecular formula C15H21NO7 B13863822 N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine; (S)-1-[(1-Carboxy-2-phenylethyl)amino]-1-deoxy-D-fructose; 1-[(a-Carboxyphenethyl)amino]-1-deoxy-fructose; N-(1'-Carboxy-2'-phenylethyl)amino-1-deoxyfructose](/img/structure/B13863822.png)
N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine; (S)-1-[(1-Carboxy-2-phenylethyl)amino]-1-deoxy-D-fructose; 1-[(a-Carboxyphenethyl)amino]-1-deoxy-fructose; N-(1'-Carboxy-2'-phenylethyl)amino-1-deoxyfructose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fructose-phenylalanine is a compound formed by the combination of fructose, a simple sugar, and phenylalanine, an essential amino acid Fructose is commonly found in many plants, where it is often bonded to glucose to form the disaccharide sucrose Phenylalanine is a building block of proteins and is crucial for the biosynthesis of other amino acids and neurotransmitters
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of fructose-phenylalanine typically involves the reaction of fructose with phenylalanine under controlled conditions. One common method involves mixing equimolar amounts of fructose and phenylalanine in water, followed by adjusting the pH to around 10 to dissolve all solids. The pH is then adjusted to 7.4 using a concentrated acid .
Industrial Production Methods: Industrial production of fructose-phenylalanine may involve similar methods but on a larger scale. The process often includes purification steps such as crystallization or chromatography to ensure the final product’s purity. The use of advanced reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Fructose-phenylalanine can undergo various chemical reactions, including:
Oxidation: Fructose can be oxidized to form different products, such as gluconic acid.
Reduction: Phenylalanine can be reduced to form phenylethylamine.
Substitution: Both fructose and phenylalanine can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents like hypobromite can be used for the oxidation of fructose.
Reduction: Sodium borohydride is commonly used for the reduction of phenylalanine.
Substitution: Various catalysts and solvents can facilitate substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Gluconic acid from fructose.
Reduction: Phenylethylamine from phenylalanine.
Substitution: Various substituted derivatives depending on the reactants used.
Aplicaciones Científicas De Investigación
Fructose-phenylalanine has several applications in scientific research:
Chemistry: It is used as a model compound to study carbohydrate-amino acid interactions and their effects on molecular structure and reactivity.
Biology: The compound is studied for its potential role in metabolic pathways and its effects on cellular processes.
Industry: Fructose-phenylalanine is investigated for its potential use in food and pharmaceutical industries, particularly in the development of functional foods and nutraceuticals.
Mecanismo De Acción
The mechanism of action of fructose-phenylalanine involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Fructose-phenylalanine can be compared with other similar compounds, such as:
Fructose-tyrosine: Similar to fructose-phenylalanine but involves tyrosine, another amino acid.
Fructose-tryptophan: Combines fructose with tryptophan, an amino acid involved in serotonin synthesis.
Phenylalanine-glucose: Combines phenylalanine with glucose instead of fructose.
Uniqueness: Fructose-phenylalanine is unique due to the specific combination of fructose and phenylalanine, which imparts distinct properties and potential applications. Its ability to participate in various chemical reactions and its potential role in metabolic pathways make it a compound of interest in multiple research fields.
By understanding the synthesis, reactions, applications, and mechanisms of action of fructose-phenylalanine, researchers can explore its full potential and develop innovative applications in science and industry.
Propiedades
Fórmula molecular |
C15H21NO7 |
|---|---|
Peso molecular |
327.33 g/mol |
Nombre IUPAC |
(2S)-3-phenyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid |
InChI |
InChI=1S/C15H21NO7/c17-11-7-23-15(22,13(19)12(11)18)8-16-10(14(20)21)6-9-4-2-1-3-5-9/h1-5,10-13,16-19,22H,6-8H2,(H,20,21)/t10-,11+,12+,13-,15?/m0/s1 |
Clave InChI |
CPXVOVGNKRERLG-VJDSNFAGSA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@@H](C(O1)(CN[C@@H](CC2=CC=CC=C2)C(=O)O)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)(CNC(CC2=CC=CC=C2)C(=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(3-Nitrophenyl)ethyl]morpholine](/img/structure/B13863745.png)
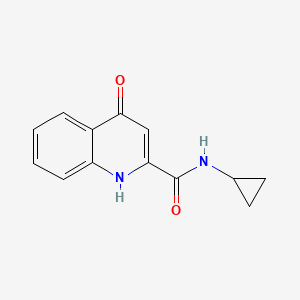
![N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1yl)glycyl-D-prolinamide](/img/structure/B13863763.png)
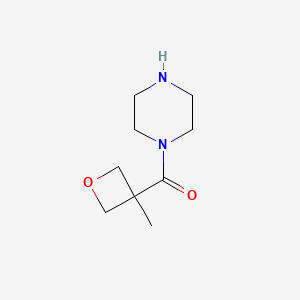
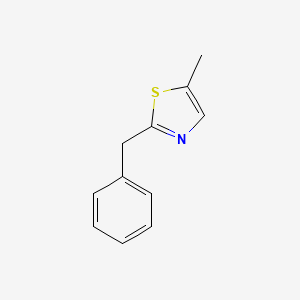

![(3aS,7aS)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium Methanesulfonate](/img/structure/B13863781.png)
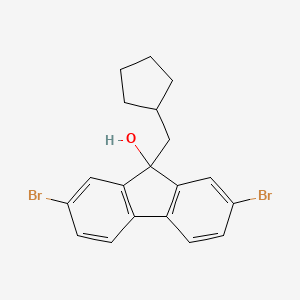
![(3S,8S,9S,10R,13R,14S,17R)-17-(5-ethyl-6-methylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13863806.png)

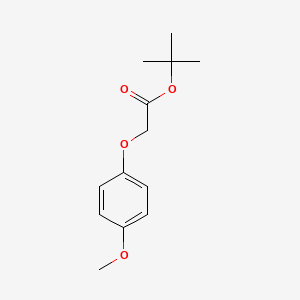
![Ethyl 3-chloro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13863825.png)

